
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a dichloroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxy-5-methylphenol.
Reaction with Dichloroacetaldehyde: The phenol is reacted with dichloroacetaldehyde under acidic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethanol moiety to a simpler alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
科学的研究の応用
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in various binding interactions, while the dichloroethanol moiety can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid pinacol ester
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both a bromine atom and a dichloroethanol moiety on the same molecule
特性
分子式 |
C10H11BrCl2O2 |
|---|---|
分子量 |
314.00 g/mol |
IUPAC名 |
1-(3-bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O2/c1-5-3-6(8(14)10(12)13)9(15-2)7(11)4-5/h3-4,8,10,14H,1-2H3 |
InChIキー |
QCFHMYWFFONYEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)OC)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


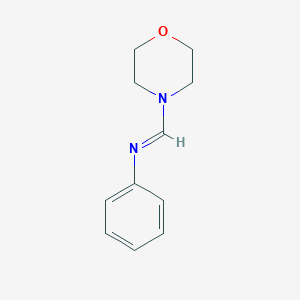
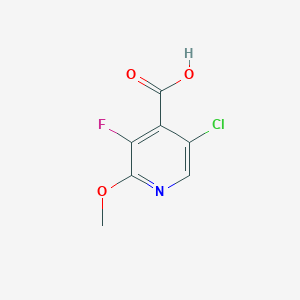
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
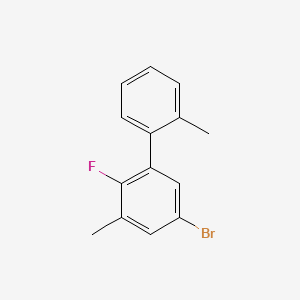

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

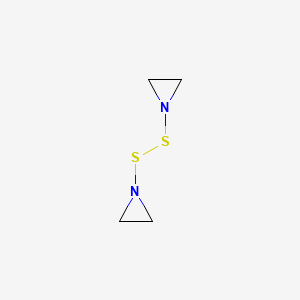
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
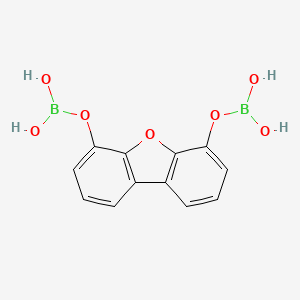
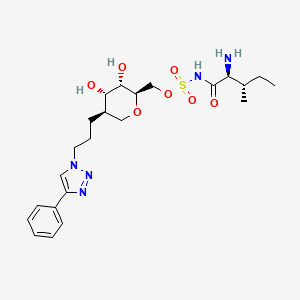
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
